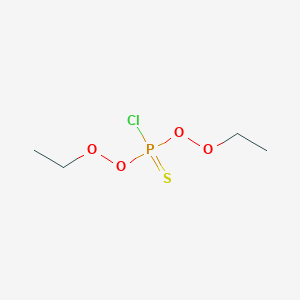
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate is an organophosphorus compound with the molecular formula C7H11Cl4O4P. It is known for its use in various industrial and agricultural applications due to its chemical properties. The compound is characterized by its high density (1.464 g/cm³) and boiling point (318.4ºC at 760 mmHg) .
準備方法
The synthesis of 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be achieved through several routes. One common method involves the reaction of phosphoric acid derivatives with chlorinated hydrocarbons under controlled conditions. Industrial production often utilizes a Perkow rearrangement, where triethyl phosphite reacts with chlorinated aldehydes to form the desired product . The reaction conditions typically include the use of solvents like benzene or xylene and may require catalysts to enhance the reaction rate.
化学反応の分析
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid and other oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, forming different organophosphorus compounds.
Common reagents used in these reactions include water, bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
作用機序
The mechanism by which 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate exerts its effects involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus insecticides.
類似化合物との比較
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be compared with other organophosphorus compounds such as:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share similar structural features and mechanisms of action but differ in their specific applications and toxicity profiles.
Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate): Unlike this compound, malathion is less toxic to mammals and is widely used in public health for mosquito control.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potency as an insecticide.
特性
CAS番号 |
3309-67-9 |
|---|---|
分子式 |
C7H11Cl4O4P |
分子量 |
331.9 g/mol |
IUPAC名 |
2,2-dichloroethenyl 2,3-dichloropropyl ethyl phosphate |
InChI |
InChI=1S/C7H11Cl4O4P/c1-2-13-16(12,15-5-7(10)11)14-4-6(9)3-8/h5-6H,2-4H2,1H3 |
InChIキー |
BHFXPVGYEDGFFF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC(CCl)Cl)OC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)






